(1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride
Description
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Properties
IUPAC Name |
[1-(5-fluoropyrimidin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4.2ClH/c10-7-5-12-9(13-6-7)14-3-1-2-8(14)4-11;;/h5-6,8H,1-4,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPQGVMTLKCSTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=N2)F)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(5-Fluoropyrimidin-2-yl)pyrrolidin-2-yl)methanamine dihydrochloride is a derivative of pyrimidine and pyrrolidine, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₂Cl₂F N₃
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Thymidylate Synthase Inhibition : Similar to other fluoropyrimidines, it may inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis, thus affecting cancer cell proliferation .
- Antimicrobial Properties : Studies indicate that derivatives with similar structures exhibit antimicrobial activity against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Recent studies have demonstrated that compounds with a similar structure to this compound exhibit significant anticancer properties. For instance, compounds tested against A549 human lung adenocarcinoma cells showed a reduction in cell viability, indicating potential effectiveness as anticancer agents. The following table summarizes findings from recent studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 21 | A549 | 10 | TS inhibition |
| 22 | HCT116 | 15 | Apoptosis induction |
| 23 | MCF7 | 12 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been evaluated. Notably, the following results were obtained against multidrug-resistant strains:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 21 | Staphylococcus aureus | 8 µg/mL |
| 22 | Escherichia coli | 16 µg/mL |
| 23 | Klebsiella pneumoniae | 32 µg/mL |
Case Studies
- Fluoropyrimidine Toxicity : A study involving patients treated with fluoropyrimidines indicated that genetic polymorphisms in the TS gene could significantly affect treatment outcomes and toxicity levels. Patients with specific genotypes experienced higher rates of severe adverse effects when treated with fluoropyrimidine derivatives .
- In Vitro Studies : A series of in vitro assays demonstrated that the compound induced apoptosis in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells, suggesting a favorable therapeutic index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
